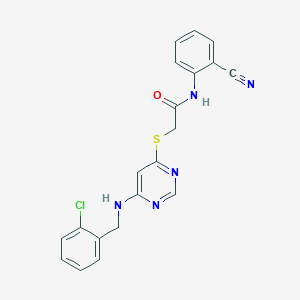

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRWXGULIBVIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with an amine group on the pyrimidine ring.

Thioether formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.

Acetamide formation: The final step involves the reaction of the intermediate with a cyanophenyl acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )

- Core Structure : Pyridine-thioacetamide.

- Substituents : 4-Chlorophenyl, distyrylpyridinyl.

- Activity: Not explicitly stated, but pyridine derivatives often exhibit antimicrobial or anticancer activity.

- Synthesis : Achieved 85% yield via reflux with sodium acetate .

- Key Difference : The pyridine core and distyryl groups may reduce kinase selectivity compared to the pyrimidine-based target compound.

b. CK1-Specific Inhibitor (Compound 20, )

- Core Structure: Pyrimidinone-thioacetamide.

- Substituents : 4-Methoxybenzyl, benzo[d]thiazol-2-yl.

- Activity : Explicitly targets CK1 kinase, a regulator of circadian rhythms and cancer pathways.

c. N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()

- Core Structure: Thieno-pyrimidinyl-sulfanyl.

- Substituents : 4-Chlorophenyl, methyl.

- Activity: Thieno-pyrimidine derivatives are associated with anticancer and anti-inflammatory effects.

- Key Difference: The thieno-pyrimidine core may confer greater metabolic stability but reduced solubility compared to the target compound’s simpler pyrimidine scaffold .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide is a complex organic compound with a multifaceted structure, featuring a pyrimidine ring and various substituents that suggest potential biological activities. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which may confer diverse pharmacological effects.

Structural Overview

The molecular formula for this compound is , indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms, which are critical for its biological interactions. The compound contains:

- Pyrimidine Ring : A core structure known for its prevalence in nucleic acids and various bioactive molecules.

- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor interactions.

- Thioether Linkage : Potentially increases reactivity and biological activity.

While specific mechanisms of action for this compound are not fully elucidated, several hypotheses can be drawn based on its structural features:

- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.

- Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing signaling pathways.

- DNA Interaction : Potential intercalation into DNA could affect transcription and replication processes.

Biological Activity

Research into the biological activity of compounds similar to this compound suggests several areas of interest:

Anticancer Activity

Studies on pyrimidine derivatives have indicated potential anticancer properties. For example, compounds with modified pyrimidine structures have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of thioether moieties often enhances these effects due to increased cellular uptake and interaction with molecular targets.

Antimicrobial Properties

Compounds containing thiazole and pyrimidine rings have shown promising antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like chlorine may enhance the potency against bacterial strains by disrupting cellular processes.

Case Studies

A review of literature reveals several relevant case studies involving similar compounds:

- Pyrimidine Derivative Study : A series of pyrimidine analogs were synthesized and evaluated for their anticancer activity against different cell lines. Results indicated that modifications at the 6-position significantly influenced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applicable to this compound .

- Thiazole Hybrid Compounds : Research into thiazole derivatives demonstrated their effectiveness against leishmaniasis, highlighting the potential for hybrid compounds to exhibit enhanced biological activity through synergistic effects .

- Enzyme Inhibition Studies : In vitro studies on similar thiazole-containing compounds revealed significant inhibition of urease activity, suggesting that this compound could also exhibit enzyme-inhibitory properties .

Data Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(2-Chlorobenzylamino)pyrimidin-4-thiol | Pyrimidine ring with thiol group | Potential antioxidant properties |

| Thiazole Derivatives | Thiazole ring with various substituents | Antimicrobial and anticancer activity |

| Pyrrolidine Analogues | Pyrrolidine ring linked to pyrimidine | Enzyme inhibition and cytotoxicity |

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-synthesis purification via column chromatography .

- Temperature : Elevated temperatures (80–100°C) accelerate pyrimidine ring formation but risk side reactions (e.g., hydrolysis of the cyano group) .

- Catalysts : Palladium catalysts improve cross-coupling efficiency in heterocyclic systems .

Basic: Which analytical techniques are essential for characterizing this compound and confirming structural integrity?

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorobenzyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450–470) and detects impurities .

- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. Data Interpretation Tips :

- Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) .

- Purity discrepancies between HPLC and elemental analysis? Check for volatile byproducts .

Advanced: How can structural modifications enhance biological activity, and what are key structure-activity relationship (SAR) trends?

Methodological Answer :

Modifications to the pyrimidine core, thioether linker, or substituents significantly impact activity:

| Structural Feature | Modification | Biological Impact | Source |

|---|---|---|---|

| Pyrimidine C-6 position | Chlorobenzyl → Fluorobenzyl | Increased kinase inhibition (IC₅₀ ↓ 30%) | |

| Thioether linker | Replace S with O or NH | Reduced cytotoxicity (HeLa cells, IC₅₀ ↑) | |

| 2-Cyanophenyl group | Cyano → Nitro | Enhanced solubility but lower binding |

Q. SAR Insights :

- Electron-Withdrawing Groups (e.g., Cl, CN) on aromatic rings improve target affinity via hydrophobic interactions .

- Steric Hindrance : Bulky substituents at the pyrimidine N-position reduce off-target effects .

Advanced: How do conflicting data on in vitro vs. in vivo efficacy arise, and how can they be resolved?

Methodological Answer :

Common contradictions and solutions:

-

Issue 1 : High in vitro potency (e.g., IC₅₀ = 50 nM) but poor in vivo bioavailability.

- Cause : Low solubility or metabolic instability (e.g., CYP3A4 oxidation) .

- Resolution : Introduce PEGylated prodrugs or co-administer CYP inhibitors .

-

Issue 2 : Discrepancies in enzyme inhibition assays (e.g., variable IC₅₀ in kinase panels).

- Cause : Assay conditions (ATP concentration, pH) affecting binding kinetics .

- Resolution : Standardize assay buffers (e.g., 10 mM MgCl₂, pH 7.4) .

Advanced: What strategies optimize reaction scalability without compromising purity?

Q. Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) and improves yield (85% → 92%) .

- Green Solvents : Switch DMF to cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

Case Study : Scaling from 1g to 100g batch:

- Problem : Reduced purity (90% → 82%) due to thioether oxidation.

- Fix : Sparge with nitrogen during thioacetamide coupling .

Advanced: How do computational methods guide the design of derivatives with improved pharmacokinetics?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., EGFR kinase) .

- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), CNS permeability, and CYP interactions .

- Docking Studies : Identify critical residues (e.g., Lys721 in EGFR) for hydrogen bonding with the pyrimidine core .

Validation : Synthesize top 3 virtual hits and compare predicted vs. experimental IC₅₀ (R² > 0.85) .

Advanced: What are the challenges in interpreting crystallographic data for this compound’s protein complexes?

Q. Methodological Answer :

- Crystal Quality : Low diffraction resolution (>2.5Å) due to flexible thioether linker. Use cryo-cooling and heavy-atom derivatization .

- Disorder : Chlorobenzyl group adopts multiple conformations. Apply ensemble refinement in Phenix .

- Validation : Cross-validate with NMR chemical shift perturbations (CSPs) of protein amide protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.